molecular formula C8H18N2O3 B1615961 Bis(2-ethoxyethyl)nitrosoamine CAS No. 67856-66-0

Bis(2-ethoxyethyl)nitrosoamine

Cat. No. B1615961
CAS RN: 67856-66-0
M. Wt: 190.24 g/mol
InChI Key: WMLYEFMAENPHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosamines are a class of compounds notorious both for the potent carcinogenicity of many of its members and for their widespread occurrence throughout the human environment, from air and water to our diets and drugs .


Synthesis Analysis

Nitrosamines are formed via various nitrosating agents and also formed endogenously through pyrrolidine . Nitrosamine synthesis can be achieved using the [NO + ·Crown·H (NO 3) 2-] complex, with easy preparation, handling, and complete solubility in dichloromethane . Another efficient synthesis of N-nitrosamines is reported using tert-butyl nitrite (TBN) under solvent-free conditions .


Molecular Structure Analysis

N-Nitrosamines (or simply “nitrosamines”) are a class of compounds sharing the general structure 1 (Chart 1), where the amine moiety may be derived from any organic secondary amine .


Chemical Reactions Analysis

Nitrosamine α-hydroxylation first undergoes enzymatic with cytochrome P450 and subsequently forms the dealkylated primary nitrosamine. The unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent .

Safety And Hazards

Nitrosamines are known to be carcinogenic and can cause serious health problems. They are toxic to living beings and exhibit carcinogenic, mutagenic, and teratogenic properties .

Future Directions

The presence of N-nitrosamines in drug products continues to be a global concern. Contributions excipients may or may not have on nitrosamine formation should be considered within a holistic risk assessment for drug products . There is an imperative need to develop pharmaceutical products free from nitrosamine contaminants, ensuring adherence to regulatory standards .

properties

IUPAC Name

N,N-bis(2-ethoxyethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-3-12-7-5-10(9-11)6-8-13-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLYEFMAENPHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(CCOCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218096
Record name Diethylamine, 2,2'-diethoxy-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00146 [mmHg]
Record name N-Nitrosobis(2-ethoxyethyl)amine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21306
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Bis(2-ethoxyethyl)nitrosoamine

CAS RN

67856-66-0
Record name Diethylamine, 2,2'-diethoxy-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067856660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylamine, 2,2'-diethoxy-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-ethoxyethyl)nitrosoamine
Reactant of Route 2
Bis(2-ethoxyethyl)nitrosoamine
Reactant of Route 3
Reactant of Route 3
Bis(2-ethoxyethyl)nitrosoamine
Reactant of Route 4
Bis(2-ethoxyethyl)nitrosoamine
Reactant of Route 5
Bis(2-ethoxyethyl)nitrosoamine
Reactant of Route 6
Bis(2-ethoxyethyl)nitrosoamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.